6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide

Asymmetric synthesis Carbonic anhydrase inhibitor intermediates Chiral resolution

6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide (CAS 171274-01-4, molecular formula C₆H₆ClNO₃S₂, molecular weight 239.7 g/mol) is a racemic thienothiazine 1,1-dioxide. It belongs to a class of fused heterocycles that serve as essential pharmacophoric scaffolds for carbonic anhydrase (CA) inhibitors, most notably the marketed glaucoma drug brinzolamide.

Molecular Formula C6H6ClNO3S2
Molecular Weight 239.7 g/mol
CAS No. 171274-01-4
Cat. No. B1311686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide
CAS171274-01-4
Molecular FormulaC6H6ClNO3S2
Molecular Weight239.7 g/mol
Structural Identifiers
SMILESC1C(C2=C(SC(=C2)Cl)S(=O)(=O)N1)O
InChIInChI=1S/C6H6ClNO3S2/c7-5-1-3-4(9)2-8-13(10,11)6(3)12-5/h1,4,8-9H,2H2
InChIKeyOFJGKGNJDCLNPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide (CAS 171274-01-4): Core Heterocyclic Scaffold and Brinzolamide Precursor


6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide (CAS 171274-01-4, molecular formula C₆H₆ClNO₃S₂, molecular weight 239.7 g/mol) is a racemic thienothiazine 1,1-dioxide [1]. It belongs to a class of fused heterocycles that serve as essential pharmacophoric scaffolds for carbonic anhydrase (CA) inhibitors, most notably the marketed glaucoma drug brinzolamide [2]. The compound features a 6-chloro substituent, a 4-hydroxyl group, and a 1,1-dioxide moiety that collectively determine its reactivity, polarity, and downstream functionalization potential. Its primary industrial relevance stems from its role as the immediate precursor to the (S)-enantiomer (CAS 160982-16-1), which is the key chiral intermediate in all major brinzolamide synthetic routes [3].

Why Generic Substitution of 6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide (CAS 171274-01-4) Carries Quantifiable Risk


The thienothiazine 1,1-dioxide scaffold exhibits steep structure–activity relationships (SAR) where even minor modifications — removal of the 6-chloro substituent, oxidation state changes at C-4, or N-alkylation status — can ablate or drastically alter carbonic anhydrase inhibitory potency. For example, the 6-unsubstituted analog (CAS 138890-97-8) is not a documented intermediate in any approved CA inhibitor synthesis, and the 4-keto analog (CAS 174139-69-6) lacks the chiral center required for stereoselective downstream transformations [1][2]. Moreover, the (R)-enantiomer (CAS 1413393-01-7) is a known brinzolamide impurity with no intended therapeutic activity; its presence in synthetic material directly compromises the enantiomeric purity of the final drug substance [3]. Consequently, simple in-class substitution without strict control of regioisomerism, oxidation state, and stereochemistry introduces quantifiable procurement risk in any workflow targeting brinzolamide or related CA inhibitor analogs [2].

6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide (CAS 171274-01-4): Quantitative Differentiation Guide for Scientific Procurement


Chiral Center Integrity: Racemic Mixture as Universal Entry Point for Both Enantiomeric Series

CAS 171274-01-4 is the racemic (4R/S) mixture, containing exactly one undefined stereocenter at C-4, as confirmed by PubChem computed descriptors (Defined Atom Stereocenter Count = 0; Undefined Atom Stereocenter Count = 1) [1]. This contrasts with the (S)-enantiomer (CAS 160982-16-1), which bears a defined (S) stereocenter and is the direct intermediate for brinzolamide, and the (R)-enantiomer (CAS 1413393-01-7), which is a process impurity. The racemate serves as a common starting material for both enantiomeric series: it can be resolved into either enantiomer for downstream asymmetric synthesis, or used directly in achiral analog programs. In the optimized brinzolamide route reported in a Chinese-language dissertation, asymmetric reduction-cyclization of the corresponding bromoacetyl intermediate yielded the (S)-enantiomer with >97% ee and a six-step total yield of 21% from thiophene [2].

Asymmetric synthesis Carbonic anhydrase inhibitor intermediates Chiral resolution Brinzolamide synthesis

6-Chloro Substitution Enables Downstream Sulfonamide Installation: Comparison with 6-Unsubstituted Analog

The 6-chloro substituent is an essential structural feature for the brinzolamide pharmacophore. In the final drug substance, the chloro group is replaced by a sulfonamide (-SO₂NH₂) via halogen–metal exchange, a transformation that is not feasible from the 6-unsubstituted analog (CAS 138890-97-8). The unsubstituted thienothiazine 1,1-dioxide lacks the halogen handle required for this key C–C or C–S bond-forming step [1]. While direct CA-II inhibition data for the racemic 6-chloro intermediate itself are not publicly available, the 6-sulfonamide derivatives prepared from this scaffold (via the (S)-enantiomer) exhibit Ki values <0.5 nM against human CA-II and IC₅₀ values of 4.25–73.6 nM against recombinant human CA-IV, representing some of the most potent CA inhibitors reported [2]. The absence of the 6-chloro substituent would block access to this entire class of high-potency CA inhibitors.

Structure–activity relationship Carbonic anhydrase II inhibition Brinzolamide pharmacophore Halogen substituent effect

4-Hydroxyl vs. 4-Keto Oxidation State: Impact on Chiral Center and Downstream N-Alkylation

The 4-hydroxyl group in CAS 171274-01-4 provides a chiral secondary alcohol that is essential for stereoselective N-alkylation in the brinzolamide route. In the patent process disclosed by Indoco Remedies, this 4-hydroxy intermediate (as the (S)-enantiomer, Formula VIII) is directly alkylated with 1-bromo-3-methoxypropane to install the N-3-methoxypropyl side chain of brinzolamide [1]. The 4-keto analog, 6-chloro-2H-thieno[3,2-e][1,2]thiazin-4(3H)-one 1,1-dioxide (CAS 174139-69-6), lacks the chiral center and has a different reactivity profile (ketone vs. alcohol), making it unsuitable for the same enantioselective N-alkylation sequence. The computed XLogP3 of 0.8 for CAS 171274-01-4 [2] also differs from the 4-keto analog (expected lower logP due to increased polarity), which affects partitioning in biphasic reaction conditions.

Oxidation state Chiral alcohol N-alkylation Synthetic intermediate

Commercial Purity Benchmarks: Vendor-Specified Purity Grades for Racemate and Enantiomers

Commercially, the racemic compound (CAS 171274-01-4) is typically offered at 98% purity (HPLC) by vendors such as Leyan (Catalog No. 1802074) . The (S)-enantiomer (CAS 160982-16-1) is similarly offered at ≥97% purity by multiple suppliers including TCI and Combi-Blocks . The (R)-enantiomer (CAS 1413393-01-7) is supplied as a reference impurity standard with detailed characterization data compliant with regulatory guidelines [1]. For procurement decisions, the racemate at 98% purity provides a cost-effective starting material for resolution or racemic analog synthesis, whereas the chiral (S)-enantiomer at ≥97% purity commands a price premium justified by the avoidance of in-house chiral separation. The boiling point of CAS 171274-01-4 is reported as 427.9 ± 55.0 °C at 760 mmHg [2], a parameter relevant for vacuum distillation purification processes.

Purity specification Racemate vs. enantiomer Procurement quality Analytical chemistry

Improved Bromination Yield for the (S)-Enantiomer Precursor: Process Optimization Data

In the synthesis of the (S)-enantiomer (CAS 160982-16-1) from which CAS 171274-01-4 is the racemic counterpart, a critical bromination step of 3-acetyl-5-chloro-2-thiophenesulfonamide was optimized by comparing six brominating agents. 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) was identified as the optimal reagent, giving a bromination yield of 75% under optimized conditions (40 °C, substrate:DBDMH molar ratio 1:1.4, 5-hour reaction time), a significant improvement over the previously employed pyridinium bromide perbromide method [1]. This yield improvement directly impacts the overall process economics for both the racemic and enantiomeric intermediates.

Process chemistry Bromination optimization Brinzolamide intermediate Yield improvement

Best-Fit Research and Industrial Application Scenarios for 6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide (CAS 171274-01-4)


Chiral Resolution Studies and Enantioselective Synthesis Development

The racemic nature of CAS 171274-01-4 makes it the substrate of choice for developing and validating chiral resolution methods (e.g., chiral chromatography, diastereomeric salt formation, enzymatic resolution) aimed at producing the (S)-enantiomer (CAS 160982-16-1) with >97% ee. The established benchmark from the asymmetric reduction route is >97% ee with a six-step total yield of 21% from thiophene [1]. New resolution protocols can be directly benchmarked against these metrics.

Carbonic Anhydrase Inhibitor Analog Library Synthesis

As the penultimate intermediate bearing the complete thienothiazine 1,1-dioxide core with the 6-chloro handle, CAS 171274-01-4 enables parallel N-alkylation and subsequent sulfonamide installation to generate diverse CA inhibitor analogs. The 6-sulfonamide derivatives derived from this scaffold have demonstrated CA-II inhibition constants (Ki) <0.5 nM and CA-IV IC₅₀ values of 4.25–73.6 nM [2], establishing a potency benchmark against which new analogs can be compared.

Brinzolamide Process Development and Scale-Up

For generic pharmaceutical manufacturers and CROs developing brinzolamide routes, CAS 171274-01-4 (or its resolved (S)-form) is the mandatory late-stage intermediate. The Indoco Remedies patent (WO2010103550) explicitly describes its use in the N-alkylation step with 1-bromo-3-methoxypropane, and the process has been validated at multigram scale [3]. Procurement of high-purity racemate (98% by HPLC ) ensures consistent input quality for process validation batches.

Analytical Reference Standard for Brinzolamide Impurity Profiling

The (R)-enantiomer (CAS 1413393-01-7) is a documented brinzolamide impurity [4]. The racemate (CAS 171274-01-4) can serve as a system suitability mixture for chiral HPLC method development, as it contains both enantiomers in a known ~1:1 ratio. This allows simultaneous calibration of retention times for both the desired (S)-enantiomer and the undesired (R)-impurity in a single analytical run.

Quote Request

Request a Quote for 6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.